REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[OH-].[Na+].[CH3:12][C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15]>CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:14](=[O:15])[C:13]([CH3:18])([CH3:17])[CH3:12])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:1.2|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred vigorously via overhead mechanical stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 30° C
|
Type
|
ADDITION
|
Details
|
During this addition
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
(10-15 min)
|
Duration
|
12.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
was held at −5° C.
|
Type
|
CUSTOM
|
Details
|
(overnight)
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsing first with 90:10 water/MeOH (600 mL)
|
Type
|
CUSTOM
|
Details
|
Drying under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |